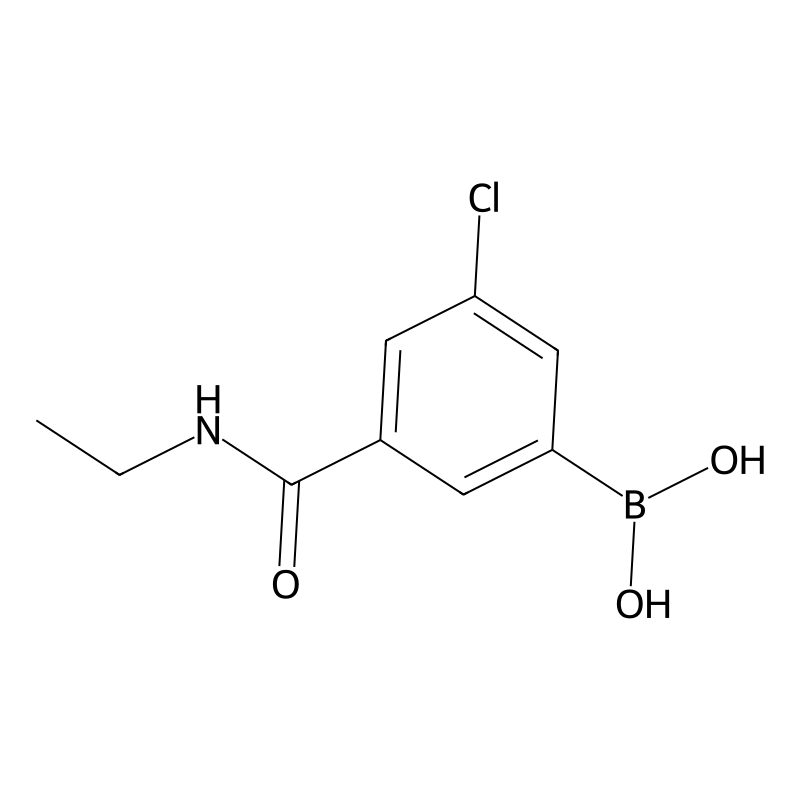(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula and a molecular weight of 227.45 g/mol. Its structure comprises a phenyl ring substituted with a chloro group and an ethylcarbamoyl group, which contributes to its unique properties and reactivity. The compound is typically presented as a solid and is known for its stability under specified storage conditions, specifically between 2-8°C .
Medicinal Chemistry
Boronic acids are a class of molecules known for their ability to reversibly bind to enzymes. This property makes them valuable tools in drug discovery. The specific functional groups present in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, the chloro and ethylcarbamoyl groups, could potentially interact with specific enzyme targets []. Further research would be needed to identify if this compound binds to any enzymes of medicinal interest.
Organic Synthesis
Boronic acids are frequently used as coupling partners in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The presence of the boronic acid group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid allows it to be incorporated into complex organic molecules through this reaction []. This could be useful for synthesizing new drug candidates, functional materials, or other molecules of scientific interest.
Material Science
Boronic acid containing molecules can be used to create new materials with interesting properties. For instance, they can be used in the development of polymers with self-healing properties or materials that can bind to specific molecules []. The presence of the chloro and ethylcarbamoyl groups in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid could potentially influence the material properties when incorporated into polymers or other materials.
- Cross-Coupling Reactions: This compound can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
- Acid-Base Reactions: The boronic acid functional group can act as a Lewis acid, interacting with bases to form stable complexes.
- Nucleophilic Substitution: The presence of the chloro substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Several methods have been reported for synthesizing (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid:
- Direct Boronation: This involves the reaction of phenolic precursors with boron reagents under controlled conditions to introduce the boronic acid functionality.
- Substitution Reactions: Starting from appropriate chlorinated or brominated phenyl compounds, nucleophilic substitution can be employed to introduce the ethylcarbamoyl group followed by boronation.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to achieve the final product while maintaining functional group integrity.
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid has potential applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing bioactive compounds, particularly those targeting cancer or metabolic diseases.
- Material Science: Utilized in creating polymers and materials that require specific chemical functionalities due to its reactivity.
- Chemical Research: Employed as a reagent in organic synthesis and catalysis studies.
Interaction studies involving (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid primarily focus on its reactivity with biomolecules. Research indicates that boronic acids can interact with sugars and other diols, affecting biological processes such as enzyme activity. Further studies are necessary to elucidate its specific interactions within biological systems and its potential as a therapeutic agent.
Several compounds exhibit structural similarities to (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, including:
- (3-Chloro-4-fluorophenyl)boronic acid
- Contains a fluorine substituent instead of an ethylcarbamoyl group.
- Used in similar cross-coupling reactions but may have different biological activities.
- (4-Bromo-2-(ethylcarbamoyl)phenyl)boronic acid
- Features a bromine atom and maintains an ethylcarbamoyl substituent.
- Exhibits unique reactivity patterns due to the presence of bromine.
- (4-Nitrophenyl)boronic acid
- Lacks the ethylcarbamoyl group but retains the boronic acid functionality.
- Commonly used in sensor applications due to its strong interaction with diols.
Uniqueness
The uniqueness of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid lies in its specific combination of functional groups that allow it to participate in targeted








